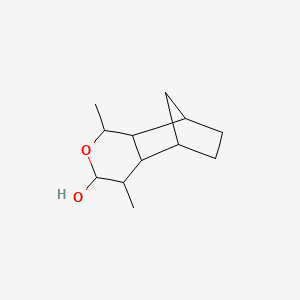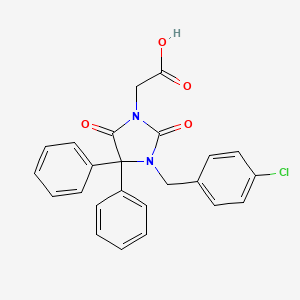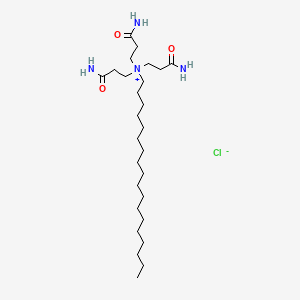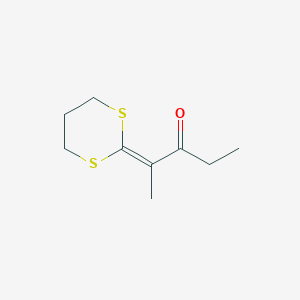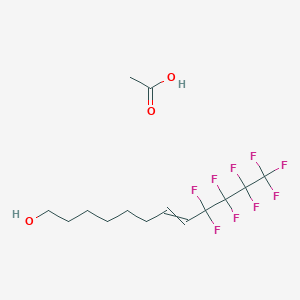![molecular formula C12H11ClO2 B14277155 2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol CAS No. 150039-43-3](/img/structure/B14277155.png)
2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is an organic compound with a unique structure that includes a biphenyl core substituted with a chlorine atom and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the use of dichloromethane as a solvent and tert-butanol peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production of 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butanol peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
科学研究应用
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism by which 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
相似化合物的比较
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro[1,1’-biphenyl]-2,3-diol: Lacks the chlorine atom, which affects its chemical and biological properties.
2’-Bromo-2,3-dihydro[1,1’-biphenyl]-2,3-diol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
150039-43-3 |
|---|---|
分子式 |
C12H11ClO2 |
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,11-12,14-15H |
InChI 键 |
FZVGOLWGNADHKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC(C2O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
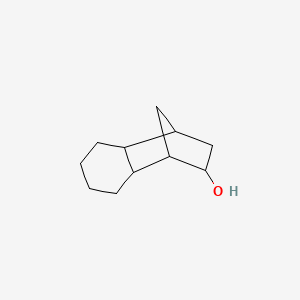
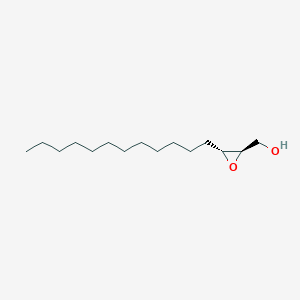
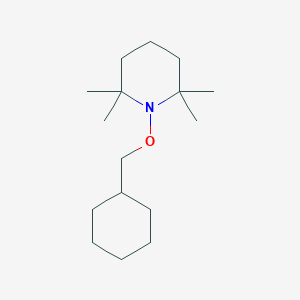
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
